molecular formula C17H14N6O2 B10912527 N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide

N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyrazine-2-carbohydrazide

Cat. No.: B10912527
M. Wt: 334.33 g/mol
InChI Key: CNXRQWFWBJOQII-UHFFFAOYSA-N
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Description

N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a pyrazine ring, and a cyanopropyl group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH, along with the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties[][3].

Mechanism of Action

The mechanism of action of N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and signal transduction. The cyanopropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide
  • N’-[1-(3-Cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,4,5-trimethoxy-2-nitrobenzohydrazide

Uniqueness

N’~2~-[1-(3-CYANOPROPYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRAZINECARBOHYDRAZIDE is unique due to its combination of an indole moiety, a pyrazine ring, and a cyanopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H14N6O2

Molecular Weight

334.33 g/mol

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]iminopyrazine-2-carboxamide

InChI

InChI=1S/C17H14N6O2/c18-7-3-4-10-23-14-6-2-1-5-12(14)15(17(23)25)21-22-16(24)13-11-19-8-9-20-13/h1-2,5-6,8-9,11,25H,3-4,10H2

InChI Key

CNXRQWFWBJOQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CCCC#N)O)N=NC(=O)C3=NC=CN=C3

Origin of Product

United States

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